N-(4-methoxyphenethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
N-(4-methoxyphenethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide: is a chemical compound that belongs to the class of pyridazines, which are heterocyclic aromatic organic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyridazine core. One common approach is the cyclization of appropriate dicarboxylic acid derivatives under acidic conditions. The methoxyphenethyl group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The process involves the use of catalysts and solvents that are optimized for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The pyridazine ring can be oxidized to form pyridazinone derivatives.
Reduction: Reduction reactions can be performed on the carboxamide group to yield amines.
Substitution: The methoxyphenethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions.
Major Products Formed:
Oxidation: Pyridazinone derivatives.
Reduction: Amines.
Substitution: Various substituted pyridazines.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biological research to study enzyme inhibition and receptor binding.
Medicine: The compound has potential therapeutic applications, including anti-inflammatory and analgesic properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to biological responses. The exact mechanism of action depends on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
N-(3-methoxyphenethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
N-(2-methoxyphenethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
N-(4-methoxyphenethyl)-1-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
Uniqueness: N-(4-methoxyphenethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is unique due to its specific substitution pattern on the pyridazine ring, which influences its chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-1-methyl-6-oxopyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-18-14(19)8-7-13(17-18)15(20)16-10-9-11-3-5-12(21-2)6-4-11/h3-8H,9-10H2,1-2H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEWPWEBUDYXDPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NCCC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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